molecular formula C11H9N3O B2871370 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine CAS No. 2199104-69-1

4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine

Cat. No.: B2871370
CAS No.: 2199104-69-1
M. Wt: 199.213
InChI Key: ZWLGEVUFFNJTDL-UHFFFAOYSA-N
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Description

“4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine” is a heterocyclic compound . It is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . This compound is considered as a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds like “this compound” is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . For instance, chloro pyrazolo[3,4-d]pyrimidine can react with propargyl alcohol in the presence of potassium tert-butoxide to afford 1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked with a but-2-yn-1-yloxy group .

Scientific Research Applications

Stannylation Reaction and Cross-Couplings in Pyrimidines

Research on pyrimidines, including compounds similar to 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine, has demonstrated their utility in stannylation reactions and subsequent cross-couplings. These processes are crucial for forming new carbon-carbon bonds, highlighting the compound's potential in synthetic organic chemistry and the development of novel pharmaceuticals (Majeed et al., 1989).

Synthesis and Biological Evaluation

The synthesis and evaluation of pyrido[1,2-a]pyrimidine and isoxazoline derivatives, related closely to the chemical structure , have been explored for their antimicrobial activity. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Merja et al., 2004).

Molecular Recognition and Drug Action

Studies involving aminopyrimidines, which share structural similarities with this compound, have underscored the significance of such compounds in molecular recognition processes crucial for targeted drug action. This is particularly relevant in pharmaceuticals where hydrogen bonding plays a pivotal role in drug efficacy (Rajam et al., 2017).

Charge Transfer Materials

Pyrimidine derivatives have been investigated for their charge transfer properties, making them suitable for applications in organic electronics and photovoltaics. The research focused on tuning the electronic and photophysical properties of such compounds for enhanced performance in these fields (Irfan, 2014).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which are structurally related to this compound, have been synthesized and shown to exhibit A1 adenosine receptor affinity. This suggests potential therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial (Harden et al., 1991).

Future Directions

The future directions for “4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine” and similar compounds could involve further exploration of their anticancer potential . There is also potential for the development of novel pyrimidines with higher selectivity as anticancer agents .

Properties

IUPAC Name

4-but-2-ynoxypyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-3-6-15-11-9-4-5-12-7-10(9)13-8-14-11/h4-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLGEVUFFNJTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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